molecular formula C12H13N3O2S B14382334 N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine CAS No. 89563-51-9

N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine

Cat. No.: B14382334
CAS No.: 89563-51-9
M. Wt: 263.32 g/mol
InChI Key: JJIVACQIZSCXNK-UHFFFAOYSA-N
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Description

N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyl group, two methyl groups, and a nitro group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with benzylating agents. One common method includes the use of chloroacetyl chloride and triethylamine in ethanol, followed by the addition of 4-bromo-phenylthiazol-2-amine . The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The thiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like alkyl halides and strong bases are often used.

    Addition: Cycloaddition reactions may involve reagents like azides and alkynes under thermal or catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

89563-51-9

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-benzyl-N,4-dimethyl-5-nitro-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-9-11(15(16)17)18-12(13-9)14(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

JJIVACQIZSCXNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C)CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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